molecular formula C29H27O4P B14278643 1-(3,4,5-Trimethoxyphenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one CAS No. 122682-77-3

1-(3,4,5-Trimethoxyphenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one

Cat. No.: B14278643
CAS No.: 122682-77-3
M. Wt: 470.5 g/mol
InChI Key: COVPRWBEAKDPKT-UHFFFAOYSA-N
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Description

1-(3,4,5-Trimethoxyphenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one is a complex organic compound that features both aromatic and phosphanylidene functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4,5-Trimethoxyphenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with triphenylphosphine. The reaction is carried out under anhydrous conditions, often using a solvent such as dichloromethane or toluene. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4,5-Trimethoxyphenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphanylidene group to a phosphine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of phosphine oxides.

    Reduction: Formation of phosphine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the synthesis of advanced materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 1-(3,4,5-Trimethoxyphenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phosphanylidene group can participate in coordination chemistry, forming complexes with metal ions and influencing catalytic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4,5-Trimethoxyphenyl)-2-(triphenylphosphoranylidene)ethan-1-one
  • 1-(3,4,5-Trimethoxyphenyl)-2-(diphenylphosphoranylidene)ethan-1-one

Uniqueness

1-(3,4,5-Trimethoxyphenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of the trimethoxyphenyl group enhances its solubility and reactivity, while the triphenyl-lambda~5~-phosphanylidene group provides opportunities for coordination chemistry and catalysis.

Properties

CAS No.

122682-77-3

Molecular Formula

C29H27O4P

Molecular Weight

470.5 g/mol

IUPAC Name

1-(3,4,5-trimethoxyphenyl)-2-(triphenyl-λ5-phosphanylidene)ethanone

InChI

InChI=1S/C29H27O4P/c1-31-27-19-22(20-28(32-2)29(27)33-3)26(30)21-34(23-13-7-4-8-14-23,24-15-9-5-10-16-24)25-17-11-6-12-18-25/h4-21H,1-3H3

InChI Key

COVPRWBEAKDPKT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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